molecular formula C2H7NOS B075141 S,S-Dimethyl sulfoximine CAS No. 1520-31-6

S,S-Dimethyl sulfoximine

Cat. No.: B075141
CAS No.: 1520-31-6
M. Wt: 93.15 g/mol
InChI Key: DTGSFFWQUULHIF-UHFFFAOYSA-N
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Description

S,S-Dimethyl sulfoximine is an organosulfur compound with the molecular formula C2H7NOS. It is a versatile reagent used in various chemical reactions and has applications in medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its sulfur-nitrogen double bond and is known for its stability and reactivity .

Biochemical Analysis

Biochemical Properties

S,S-Dimethyl sulfoximine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, leading to a range of biochemical transformations . These interactions often involve reductive and oxidative pathways, as well as C–S bond cleavage reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that rats and monkeys are approximately 100 times more resistant to this drug than dogs

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

S,S-Dimethyl sulfoximine can be synthesized from dimethyl sulfoxide through a reaction with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is typically carried out in methanol at room temperature, resulting in an 85% yield .

Industrial Production Methods

Industrial production of dimethylsulfoximine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

S,S-Dimethyl sulfoximine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dimethylsulfoximine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from reactions involving dimethylsulfoximine include various sulfoximine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to dimethylsulfoximine include:

Uniqueness

S,S-Dimethyl sulfoximine is unique due to its stability and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGSFFWQUULHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164933
Record name S,S-Dimethyl sulfoximine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-31-6
Record name Sulfoximine, S,S-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Dimethyl sulfoximine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Dimethyl sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethanesulfinylidene)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of Dimethylsulfoximine in organic synthesis?

A1: Dimethylsulfoximine serves as a versatile building block in organic synthesis. It's employed in reactions to form new carbon-nitrogen bonds, as seen in the synthesis of 5-substituted-2-pyrrolin-4-ones from N-(4-oxo-2-pyrrolin-5-yl)sulfoximines []. Additionally, benzofuroxans can react with Dimethylsulfoximine, leading to the formation of N-aryl dimethylsulfoximines, highlighting its utility in constructing nitrogen-sulfur bonds [].

Q2: How does Dimethylsulfoximine interact with transition metal halides?

A2: Dimethylsulfoximine derivatives, like Me2S(O)NSiMe3, can react with transition metal halides such as WF6 and WCl6. This interaction results in the formation of complexes like F5WNS(O)Me2, F4W(NS(O)Me2)2, and Cl4W(NS(O)Me2)2, where multiple bonding between nitrogen and the metal center (tungsten in this case) is observed [, ].

Q3: Are there any notable structural features of Dimethylsulfoximine-metal complexes?

A3: X-ray crystallographic studies of complexes like F5WNS(O)Me2 and F4W(NS(O)Me2)2 reveal a distorted trigonal pyramidal configuration around the nitrogen atom of the Dimethylsulfoximine moiety [, ]. This configuration permits intramolecular interactions between the oxygen of the sulfoximine group and the metal center.

Q4: Can you provide an example of a palladium-catalyzed reaction involving Dimethylsulfoximine?

A4: Dimethylsulfoximine, when protected with a p-methoxybenzyl group, undergoes direct α-arylation in the presence of palladium catalysts and aryl bromides []. This reaction offers an efficient route to synthesize aryl-substituted S,S-dimethylsulfoximine derivatives, which are important in medicinal chemistry.

Q5: Has Dimethylsulfoximine been used in the synthesis of any biologically relevant molecules?

A5: Yes, the palladium-catalyzed α-arylation of protected Dimethylsulfoximine has been successfully employed in an improved synthesis of the PTEFb inhibitor BAY 1143572 []. This compound is a potential candidate for cancer treatment, demonstrating the utility of Dimethylsulfoximine in accessing valuable pharmaceutical targets.

Q6: How does Dimethylsulfoximine react with sulfur tetrafluoride?

A6: When reacted with sulfur tetrafluoride (SF4), Dimethylsulfoximine forms a tris(dimethylsulfoximino)sulfonium salt []. This reaction highlights the ability of Dimethylsulfoximine to act as a nucleophile and form sulfonium species, expanding its reactivity profile.

Q7: What is the role of Dimethylsulfoximine in reactions with N-diarylsulfoniodimethylsulfoximinium salts?

A7: Dimethylsulfoximine is produced alongside diaryl sulfoxides during the alkaline hydrolysis of N-diarylsulfoniodimethylsulfoximinium salts []. This reaction proceeds with an inversion of configuration at the sulfur center, providing insights into the stereochemical aspects of Dimethylsulfoximine chemistry.

Q8: Are there any studies focusing on the potential environmental impact of Dimethylsulfoximine?

A8: While the provided research papers primarily focus on the chemical reactivity and synthetic applications of Dimethylsulfoximine, they do not delve into its environmental impact or degradation pathways. Further investigation is required to understand its fate and effects in the environment.

Q9: Can Dimethylsulfoximine be used as a precursor for other sulfoximine derivatives?

A9: Research suggests that Dimethylsulfoximine can serve as a versatile precursor for various N-alkyl sulfoximine building blocks, which are valuable in medicinal chemistry []. This highlights its potential for generating a diverse range of sulfoximine-based compounds.

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